4-(3-Methoxypropoxy)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

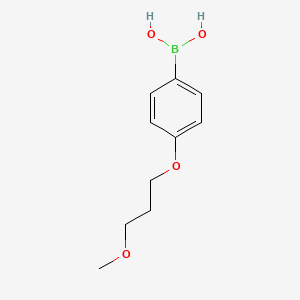

2D Structure

Properties

IUPAC Name |

[4-(3-methoxypropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-14-7-2-8-15-10-5-3-9(4-6-10)11(12)13/h3-6,12-13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIXRPIOLPCEBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681429 | |

| Record name | [4-(3-Methoxypropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279262-35-0 | |

| Record name | B-[4-(3-Methoxypropoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=279262-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(3-Methoxypropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(3-Methoxypropoxy)phenylboronic acid chemical properties

An In-Depth Technical Guide to 4-(3-Methoxypropoxy)phenylboronic Acid: Properties, Synthesis, and Applications

Introduction

This compound, registered under CAS Number 279262-35-0, is a highly functionalized arylboronic acid that has emerged as a valuable building block in modern organic synthesis.[1][2] Its structure incorporates a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, linked to a flexible methoxypropoxy side chain. This unique combination makes it an important reagent for introducing a hydrophilic, non-ionizable linker into complex molecular architectures. For researchers in drug discovery and materials science, this compound offers a strategic tool for modifying parent structures to enhance physicochemical properties such as solubility, modulate pharmacokinetic profiles, or construct sophisticated supramolecular systems. This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, its primary application in Suzuki-Miyaura coupling, and essential handling information.

Physicochemical and Spectroscopic Profile

The physical and chemical identity of a reagent is fundamental to its effective use. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 279262-35-0 | [1] |

| Molecular Formula | C₁₀H₁₅BO₄ | [1] |

| Molecular Weight | 210.03 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (Typical) | >98% | |

| Predicted Boiling Point | 365.3 ± 48.0 °C | [1] |

| Predicted Density | 1.13 ± 0.1 g/cm³ | [1] |

| Storage | Store at room temperature, desiccated | [1] |

Spectroscopic Signature

| ¹H NMR (Predicted, 500 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~7.95 (s, 2H) | B(OH)₂: Broad singlet, characteristic of boronic acid protons; exchangeable with D₂O. |

| ~7.78 (d, J ≈ 8.5 Hz, 2H) | Ar-H : Aromatic protons ortho to the boronic acid group, deshielded by boron's electron-withdrawing nature. |

| ~6.95 (d, J ≈ 8.5 Hz, 2H) | Ar-H : Aromatic protons meta to the boronic acid group, shielded by the alkoxy substituent. |

| 4.08 (t, J ≈ 6.5 Hz, 2H) | Ar-O-CH₂ -CH₂-CH₂-O-CH₃: Methylene protons adjacent to the phenolic oxygen. |

| 3.45 (t, J ≈ 6.2 Hz, 2H) | Ar-O-CH₂-CH₂-CH₂ -O-CH₃: Methylene protons adjacent to the methoxy group. |

| 3.22 (s, 3H) | -OCH₃ : Singlet for the terminal methyl group protons. |

| 2.01 (quint, J ≈ 6.3 Hz, 2H) | Ar-O-CH₂-CH₂ -CH₂-O-CH₃: Central methylene protons of the propoxy chain. |

| ¹³C NMR (Predicted, 125 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~161.0 | C -OAr: Aromatic carbon directly attached to the propoxy group. |

| ~136.5 | Ar-C H: Aromatic carbons ortho to the boronic acid. |

| ~130.0 (broad) | C -B: Aromatic carbon attached to boron; often broad or unobserved due to quadrupolar relaxation.[3] |

| ~114.0 | Ar-C H: Aromatic carbons meta to the boronic acid. |

| ~68.5 | Ar-O-CH₂-CH₂ -CH₂-O-CH₃: Methylene carbon adjacent to the methoxy group. |

| ~66.0 | Ar-O-CH₂ -CH₂-CH₂-O-CH₃: Methylene carbon adjacent to the phenolic oxygen. |

| ~58.0 | -OCH₃ : Terminal methyl carbon. |

| ~28.5 | Ar-O-CH₂-CH₂ -CH₂-O-CH₃: Central methylene carbon. |

Synthesis and Purification Workflow

A robust and reproducible synthesis is critical for obtaining high-purity material. The most logical and field-proven approach to this compound proceeds via a two-step sequence starting from an inexpensive, commercially available precursor, 4-bromophenol.

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-bromophenol.

Part A: Synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (17.3 g, 100 mmol), potassium carbonate (20.7 g, 150 mmol), and acetone (250 mL).

-

Addition of Alkylating Agent: Add 1-bromo-3-methoxypropane (16.8 g, 110 mmol) to the suspension. The choice of a slight excess of the alkylating agent ensures complete consumption of the starting phenol.

-

Reaction: Heat the mixture to reflux and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes), observing the disappearance of the 4-bromophenol spot.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid with acetone. Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purification: Dissolve the oil in diethyl ether (200 mL) and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the intermediate product as a clear oil. Purity is typically sufficient for the next step.

Part B: Synthesis of this compound

-

Setup: In a flame-dried 1 L three-neck flask under a nitrogen atmosphere, dissolve the intermediate from Part A (26.1 g, 100 mmol) in anhydrous THF (400 mL).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 69 mL, 110 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. This low temperature is critical to prevent side reactions. Stir the resulting solution at -78 °C for 1 hour.

-

Borylation: To the aryllithium solution, add triisopropyl borate (30.1 mL, 130 mmol) dropwise, again maintaining the temperature at -78 °C. The borate ester is added in excess to trap the nucleophilic intermediate effectively.

-

Quench and Hydrolysis: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Cool the mixture in an ice bath and quench by the slow addition of 2 M HCl (150 mL). Vigorous stirring for 1-2 hours is necessary to ensure complete hydrolysis of the boronate ester.

-

Isolation and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO₄. Concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexanes mixture, to yield the final product as a white, crystalline solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful methods for forming carbon-carbon bonds, specifically for creating biaryl or aryl-vinyl structures.[4]

The Catalytic Cycle

The reaction is catalyzed by a palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid for the transmetalation step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with 1-bromo-4-fluorobenzene.

-

Reagent Preparation: In a 50 mL Schlenk flask, combine this compound (252 mg, 1.2 mmol, 1.2 equiv), 1-bromo-4-fluorobenzene (175 mg, 1.0 mmol, 1.0 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv). The use of a slight excess of the boronic acid ensures full conversion of the limiting aryl halide.

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%). The choice of catalyst and ligand is critical and can be optimized for different substrates.

-

Solvent and Degassing: Add a solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL). The aqueous phase is essential for the base to function and facilitates the transmetalation step. Degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial as oxygen can deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Wash the organic layer with water (20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Stability, Storage, and Safety

Chemical Stability

Like many boronic acids, this compound can exist in equilibrium with its cyclic trimeric anhydride, known as a boroxine. This dehydration is reversible upon addition of water. While generally stable, prolonged storage in non-anhydrous conditions can lead to a higher proportion of the boroxine, which may affect reactivity in some applications. Additionally, arylboronic acids can be susceptible to oxidative degradation.[5]

Caption: Reversible equilibrium between boronic acid and its boroxine trimer.

Storage and Handling

-

Storage: The compound should be stored at room temperature in a tightly sealed container, preferably in a desiccator to minimize water absorption and the formation of boroxine.[1]

-

Handling: As a fine powder, it may cause respiratory irritation.[1] It is also classified as a skin and eye irritant.[1] Therefore, handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7]

Conclusion

This compound is a versatile and valuable reagent for synthetic organic chemists. Its well-defined structure provides a reliable handle for introducing a unique ether-linked side chain into target molecules via the robust and highly efficient Suzuki-Miyaura cross-coupling reaction. A clear understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile, as outlined in this guide, enables researchers to leverage its full potential in the development of novel pharmaceuticals and advanced materials. Proper synthesis, handling, and storage are key to ensuring its purity and reactivity for successful synthetic outcomes.

References

- 1. This compound | 279262-35-0 [amp.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 5. raineslab.com [raineslab.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(3-Methoxypropoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of 4-(3-Methoxypropoxy)phenylboronic acid, CAS Number 279262-35-0. It is intended for professionals in chemical research and drug development who utilize arylboronic acids as key building blocks in organic synthesis. This document delves into the compound's core properties, outlines a general synthesis strategy, and provides detailed, field-proven protocols for its application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation. The narrative emphasizes the rationale behind experimental choices, ensuring that protocols are not merely lists of steps but self-validating systems. All claims are supported by authoritative sources, and key quantitative data is presented for clarity and ease of use.

Introduction: The Strategic Value of Functionalized Arylboronic Acids

Arylboronic acids are a class of indispensable reagents in modern organic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, low toxicity, and ease of handling have cemented their status as superior coupling partners for synthesizing complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This compound belongs to a strategically important subset of these reagents. The methoxypropoxy chain is not merely a passive substituent; it imparts specific physicochemical properties, such as increased lipophilicity and potential for hydrogen bond interactions, which can be crucial for modulating the biological activity and pharmacokinetic profiles of target molecules in drug discovery programs.[4][5] Its application allows for the direct installation of this functionalized phenyl moiety onto a wide array of aromatic and heteroaromatic systems.

Core Compound Properties and Characterization

A thorough understanding of the reagent's physical and chemical properties is fundamental to its successful application.

| Property | Value | Source |

| CAS Number | 279262-35-0 | [6] |

| Molecular Formula | C₁₀H₁₅BO₄ | [6] |

| Molecular Weight | 210.03 g/mol | [6] |

| Appearance | Typically an off-white to white solid | General Knowledge |

| Purity | Commercially available at ≥95-98% | [6][7] |

Analytical Characterization

Verifying the identity and purity of the starting material is a critical first step. While specific spectra for this exact compound are not publicly available, the expected NMR signals can be predicted based on structurally similar compounds like 4-methoxyphenylboronic acid.[8][9]

-

¹H NMR (Expected Regions, CDCl₃):

-

δ 7.8-8.2 ppm (d, 2H): Aromatic protons ortho to the boronic acid group.

-

δ 6.9-7.1 ppm (d, 2H): Aromatic protons meta to the boronic acid group.

-

δ 4.1-4.3 ppm (t, 2H): -O-CH₂ -CH₂-CH₂-O-

-

δ 3.5-3.7 ppm (t, 2H): -CH₂-CH₂-CH₂ -O-CH₃

-

δ 3.3-3.4 ppm (s, 3H): -O-CH₃

-

δ 2.0-2.2 ppm (quint, 2H): -CH₂-CH₂ -CH₂-

-

δ 4.5-6.0 ppm (broad s, 2H): B(OH)₂ protons, often exchangeable.

-

-

¹³C NMR (Expected Regions, CDCl₃): Signals would correspond to the ten unique carbon atoms, with aromatic carbons appearing between δ 114-160 ppm and aliphatic carbons between δ 25-70 ppm. The carbon atom attached to the boron is often not detected or appears as a broad, weak signal.[10]

Synthesis Pathway: A Generalized Approach

The synthesis of arylboronic acids is a well-established process. For this compound, a common and effective route involves the formation of a Grignard reagent from a corresponding aryl halide, followed by trapping with a trialkyl borate ester and subsequent acidic hydrolysis.

Caption: General workflow for synthesizing the title compound.

Rationale for Synthesis Steps

-

Grignard Formation: The reaction of 1-bromo-4-(3-methoxypropoxy)benzene with magnesium turnings in an anhydrous ether solvent like THF generates the highly nucleophilic aryl magnesium bromide. This step is the foundation for introducing the boron moiety.[11]

-

Borylation: The Grignard reagent is added to a trialkyl borate (e.g., trimethyl or triisopropyl borate) at low temperatures (-78 °C) to prevent over-addition. The borate's electrophilic boron atom is attacked by the nucleophilic carbon of the Grignard reagent.

-

Hydrolysis: Acidic workup (e.g., with aqueous HCl) hydrolyzes the borate ester intermediate to yield the final phenylboronic acid product.[11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl compounds.[12] The reaction is renowned for its high yields, mild conditions, and exceptional functional group tolerance.[1]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-understood catalytic cycle involving a Palladium(0) species.[2][13]

Caption: The Suzuki-Miyaura catalytic cycle.

Mechanistic Pillars:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.[13]

-

Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species ('ate' complex). This complex then transfers its organic group (R²) to the Pd(II) center, displacing the halide. This is often the rate-determining step.[13][14]

-

Reductive Elimination: The two organic groups on the palladium complex (R¹ and R²) couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[13]

Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Objective: To synthesize a 4-(3-Methoxypropoxy)-1,1'-biphenyl derivative.

Materials:

-

This compound (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine [PPh₃] (8 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the Aryl Bromide (1.0 eq), this compound (1.2 eq), and Potassium Carbonate (3.0 eq).

-

Catalyst Pre-mixing (Optional but Recommended): In a separate vial, dissolve the Palladium(II) Acetate and Triphenylphosphine in a small amount of the dioxane solvent. Stir for 5-10 minutes. Rationale: This allows for the in-situ formation of the active Pd(0) catalyst from the more stable Pd(II) precursor.

-

Atmosphere Inerting: Seal the Schlenk flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Rationale: This removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reagent Addition: Add the solvent mixture (Dioxane/Water, 4:1) to the flask via syringe, followed by the catalyst premix. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl bromide.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

-

Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Wash with water, then brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Safety and Handling

As with all chemical reagents, proper safety protocols are paramount.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

-

Handling: Handle in a well-ventilated area or a chemical fume hood.[16] Avoid creating dust.[15] this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7]

-

Storage: Store in a tightly closed container in a cool, dry place.[16] Boronic acids can be hygroscopic and may undergo dehydration to form boroxines (trimeric anhydrides) upon storage or heating, which are also competent coupling partners.

-

Toxicity: Arylboronic acids have been found to be weakly mutagenic in some microbial assays and should be treated as potentially genotoxic impurities (PGIs) in a pharmaceutical context.[17] Therefore, methods to control and remove residual boronic acid from the final active pharmaceutical ingredient (API) are critical.[17]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of biaryl scaffolds relevant to medicinal chemistry and materials science. Its successful application hinges on a solid understanding of its properties, the mechanistic nuances of the Suzuki-Miyaura reaction, and adherence to robust experimental protocols. By carefully selecting catalysts, bases, and solvents, and by following stringent safety procedures, researchers can effectively leverage this reagent to advance their synthetic programs.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 279262-35-0 [amp.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 4-Methoxyphenylboronic acid(5720-07-0) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 12. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]

- 13. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

- 17. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

Introduction: The Strategic Importance of Functionalized Phenylboronic Acids

An In-depth Technical Guide to the Molecular Structure, Properties, and Applications of 4-(3-Methoxypropoxy)phenylboronic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides a detailed examination of this compound, a key building block in modern synthetic chemistry. The document elucidates its molecular architecture, physicochemical properties, synthetic pathways, and principal applications, with a focus on its role in facilitating complex molecular constructions.

Phenylboronic acids are a class of organoboron compounds that have become indispensable in organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, a fundamental process in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific functional groups on the phenyl ring significantly influence the reagent's properties, such as solubility, stability, and reactivity. The 4-(3-methoxypropoxy) substituent imparts favorable solubility in a broad range of organic solvents and modulates the electronic nature of the aromatic ring, making it a highly versatile and strategic reagent in the synthetic chemist's toolkit. Its application is particularly noted in the synthesis of complex molecules where precise control over reaction conditions is paramount.[2]

Molecular Architecture and Physicochemical Profile

A foundational understanding of the molecule's structure and inherent properties is critical for its effective deployment in synthesis.

Chemical Identity and Structure

This compound is characterized by a phenyl ring co-functionalized with a boronic acid group [-B(OH)₂] and a 3-methoxypropoxy ether chain [-O(CH₂)₃OCH₃] at the para position. The boronic acid moiety is the reactive center for cross-coupling, while the ether chain enhances solubility and can be used to fine-tune the molecule's overall properties.

-

Systematic Name: (4-(3-Methoxypropoxy)phenyl)boronic acid[3]

-

CAS Number: 279262-35-0[3]

-

Molecular Formula: C₁₀H₁₅BO₄[3]

-

Molecular Weight: 210.03 g/mol [3]

Caption: 2D molecular structure of this compound.

Physicochemical Data Summary

The physical and chemical properties dictate the handling, storage, and reaction conditions for this compound. The data below has been aggregated from various chemical suppliers and databases.

| Property | Value / Description | Source(s) |

| Physical Form | White to off-white crystalline powder | [4] |

| Purity | Typically ≥95% - 98% | [3][5] |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | [1] |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., 2-8°C) to prevent degradation. | [6] |

Spectroscopic Signature

-

¹H NMR (Proton NMR): The spectrum is expected to show two distinct doublets in the aromatic region (approx. 7.0-8.0 ppm) typical of a 1,4-disubstituted benzene ring. The aliphatic portion will display a triplet for the terminal methoxy group (-OCH₃), and multiplets for the three methylene groups (-CH₂-) of the propoxy chain. A broad, exchangeable singlet for the two hydroxyl protons [-B(OH)₂] is also anticipated. For a simple phenylboronic acid, aromatic protons appear around 7.3-8.0 ppm.[7]

-

¹³C NMR (Carbon-13 NMR): The spectrum will reveal signals for the six unique aromatic carbons, with the carbon attached to the boron atom appearing as a broad signal. Distinct signals for the three methylene carbons and the terminal methoxy carbon will be present in the aliphatic region (approx. 20-70 ppm).

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong, broad peak around 3200-3500 cm⁻¹ for the O-H stretching of the boronic acid group. C-H stretching for aromatic and aliphatic groups will appear between 2850-3100 cm⁻¹. Strong C-O ether stretches will be visible in the 1000-1300 cm⁻¹ region, and a characteristic B-O stretch will be found around 1300-1400 cm⁻¹.

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following is a generalized, reliable pathway.

Synthetic Workflow Overview

The most common approach involves the formation of an organometallic intermediate from a functionalized aryl halide, followed by borylation and hydrolysis.

Caption: A validated synthetic workflow for preparing the title compound.

Step-by-Step Experimental Methodology

This protocol is a self-validating system where the successful formation of each intermediate is critical for the subsequent step.

-

Step 1: Williamson Ether Synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene

-

Causality: This initial step installs the required ether side chain onto a commercially available aryl bromide. This aryl bromide is the precursor for the organometallic reagent.

-

Protocol:

-

Combine 4-bromophenol, an excess of potassium carbonate (as a base), and a suitable solvent like acetone or DMF in a round-bottom flask.

-

Add 1-bromo-3-methoxypropane (1.0-1.2 equivalents) to the mixture.

-

Heat the reaction under reflux and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the solids, and remove the solvent under reduced pressure.

-

Purify the resulting crude product, 1-bromo-4-(3-methoxypropoxy)benzene, typically by column chromatography.

-

-

-

Step 2: Grignard Reagent Formation

-

Causality: This converts the relatively unreactive carbon-bromine bond into a highly nucleophilic carbon-magnesium bond, which is necessary to attack the electrophilic boron center in the next step.[8] Anhydrous conditions are absolutely critical, as any protic solvent will quench the Grignard reagent.

-

Protocol:

-

Place magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

-

Slowly add a solution of the aryl bromide from Step 1 in anhydrous THF, maintaining a gentle reflux.

-

Once the magnesium is consumed, the dark, cloudy solution of the Grignard reagent is ready for the next step.

-

-

-

Step 3 & 4: Borylation and Hydrolytic Workup

-

Causality: The nucleophilic Grignard reagent attacks the electrophilic boron atom of a trialkyl borate, forming a boronate ester intermediate. Subsequent acidic hydrolysis cleaves the B-O-alkyl bonds to yield the final boronic acid.[9]

-

Protocol:

-

Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.1-1.3 equivalents) in anhydrous THF, keeping the internal temperature below -60 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by carefully pouring it into a cold aqueous acid solution (e.g., 1M HCl).

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude solid can be purified by recrystallization or column chromatography to yield pure this compound.

-

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The principal utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or aryl-heteroaryl structures, which are common motifs in biologically active molecules.[10][11]

The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (Ar¹-X).

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar²) is transferred to the palladium center, replacing the halide. This is often the rate-limiting step.

-

Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are ejected from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the reagent.

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability and to prevent the formation of the inactive trimeric boroxine anhydride, storage under an inert gas like argon is recommended.

References

- 1. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 2. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. strem.com [strem.com]

- 5. boronpharm.com [boronpharm.com]

- 6. 871125-81-4|(3-Bromo-5-isopropoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 8. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

4-(3-Methoxypropoxy)phenylboronic acid molecular weight and formula

An In-Depth Technical Guide to 4-(3-Methoxypropoxy)phenylboronic acid for Advanced Research and Development

Introduction

This compound is a specialized organic compound that has garnered significant interest within the realms of medicinal chemistry, organic synthesis, and materials science. As a member of the arylboronic acid family, its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering an in-depth exploration of its chemical properties, core applications, and practical experimental protocols. The unique methoxypropoxy functional group imparts specific solubility and reactivity characteristics, making it a valuable building block for creating novel pharmaceuticals and advanced materials.

Compound Profile

The fundamental properties of this compound are summarized below. These data are essential for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅BO₄ | [1][2] |

| Molecular Weight | 210.03 g/mol | [2][3] |

| IUPAC Name | This compound | [4] |

| CAS Number | 279262-35-0 | [1][2][4] |

| Boiling Point | 365.3 ± 48.0 °C (Predicted) | [2] |

| Appearance | Typically a white to off-white powder or solid | |

| Synonyms | (4-(3-Methoxypropoxy)phenyl)boronic acid | [1] |

Core Chemistry and Applications in Drug Development

The utility of this compound is rooted in the versatile chemistry of the boronic acid functional group. This moiety serves as a cornerstone in modern synthetic chemistry and has found increasing application in the development of novel therapeutics and smart materials.

The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forges a carbon-carbon bond between the phenyl ring of the boronic acid and an organic halide or triflate. This transformation is one of the most powerful and widely used methods for constructing biaryl and substituted aromatic structures, which are common motifs in many approved drugs.

The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] A critical step is the activation of the boronic acid with a base, which forms a boronate species. This enhances the nucleophilicity of the organic group on the boron atom, facilitating its transfer to the palladium center during the transmetalation step.[5] The choice of catalyst, base, and solvent system is crucial for achieving high yields and can be tailored to accommodate a wide range of functional groups.[5][6]

Applications in Medicinal Chemistry and Drug Delivery

Phenylboronic acids (PBAs) and their derivatives are being extensively explored for biomedical applications.[7] Their unique ability to form reversible covalent bonds with compounds containing cis-diol groups—such as those found in saccharides, glycoproteins, and certain polyphenolic drugs—makes them ideal candidates for targeted drug delivery and biosensing.[7][8]

-

Targeted Drug Delivery: Cell surfaces are often decorated with polysaccharides. PBA-functionalized nanoparticles or polymers can selectively bind to these cell surface sugars, enhancing the delivery of therapeutic agents to specific tissues or cells.[9]

-

Stimuli-Responsive Systems: The bond between a boronic acid and a diol is sensitive to pH.[8] This property can be exploited to design "smart" drug delivery systems that release their therapeutic payload in response to the lower pH environment of tumors or intracellular compartments.[7][8]

-

Mucoadhesive Materials: Phenylboronic acids can interact with mucins, which are glycoproteins rich in diol-containing sugars. This has led to the development of PBA-modified hydrogels for applications like ophthalmic drug delivery, where enhanced adhesion to the eye's mucosal surface can prolong drug residence time and improve bioavailability.[9][10]

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized, step-by-step methodology for the coupling of this compound with an aryl bromide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)

-

Solvent (e.g., a mixture of Toluene and Water, or Dioxane and Water)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. The base is crucial for activating the boronic acid to form the reactive boronate species.[5]

-

-

Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio) via syringe. The reaction mixture is typically heterogeneous at this stage.

-

Causality: A biphasic solvent system with water is often used. The inorganic base is soluble in the aqueous phase, while the organic reactants and catalyst are in the organic phase. The reaction occurs at the interface or is facilitated by phase-transfer phenomena.

-

-

Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.

-

Causality: The palladium(0) complex is the active catalyst that initiates the catalytic cycle by undergoing oxidative addition with the aryl bromide.[6]

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure biaryl product.

Visualization of Key Processes

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, providing a clear visual representation of the catalyst's role.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a highly valuable and versatile reagent for scientific researchers. Its primary role in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular scaffolds essential for drug discovery. Furthermore, the inherent chemical properties of the phenylboronic acid group open avenues for its use in advanced applications such as targeted drug delivery and stimuli-responsive biomaterials. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, is paramount for leveraging its full potential in the laboratory.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 279262-35-0 [amp.chemicalbook.com]

- 3. boronpharm.com [boronpharm.com]

- 4. (4-(3-Methoxypropoxy)phenyl)boronic acid | 279262-35-0 [sigmaaldrich.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

Synthesis pathway for 4-(3-Methoxypropoxy)phenylboronic acid

An In-depth Technical Guide to the Synthesis of 4-(3-Methoxypropoxy)phenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing this compound, a key building block in modern medicinal chemistry and materials science. Phenylboronic acids are critical reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation.[1][2] This document details two primary, field-proven synthetic routes, offering step-by-step protocols, mechanistic insights, and a discussion of the strategic choices involved in pathway selection. The guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this synthesis.

Introduction and Strategic Overview

This compound is an organic compound featuring a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-methoxypropoxy ether chain at the para-position. Its molecular formula is C₁₀H₁₅BO₄ and its CAS number is 279262-35-0.[3][4] The utility of this molecule stems from its role as a nucleophilic partner in Suzuki-Miyaura coupling reactions, enabling the efficient installation of the 4-(3-methoxypropoxy)phenyl moiety onto various molecular scaffolds.[5] This is particularly valuable in the synthesis of complex biologically active molecules, where modification of aromatic systems is a key strategy for optimizing pharmacological properties.

The synthesis of this target molecule can be approached from two main retrosynthetic directions, as illustrated below. Each pathway offers distinct advantages and challenges related to starting material availability, reaction robustness, and overall yield.

Figure 1: Retrosynthetic analysis for this compound. This diagram outlines the two primary disconnection approaches: Pathway A involves forming the C-B bond last, while Pathway B involves forming the ether C-O bond last.

This guide will focus on a detailed exposition of both pathways, with a recommendation for Pathway A as the more robust and generally higher-yielding approach due to the stability of the intermediates and the high efficiency of modern borylation reactions.

Recommended Synthesis: Pathway A - Borylation of an Aryl Ether Intermediate

This two-step pathway is often preferred because it avoids subjecting the potentially sensitive boronic acid group to the conditions of ether synthesis. The intermediate, 1-bromo-4-(3-methoxypropoxy)benzene, is a stable compound that can be easily purified before proceeding to the critical C-B bond formation step.

Step 2.1: Synthesis of 1-bromo-4-(3-methoxypropoxy)benzene via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide via an SN2 reaction.[6][7] In this step, the phenolic proton of 4-bromophenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the primary alkyl halide, 1-bromo-3-methoxypropane.

Experimental Protocol:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 4-Bromophenol | 173.01 | 50.0 | 8.65 g | Starting Material |

| 1-Bromo-3-methoxypropane | 153.02 | 60.0 (1.2 eq) | 6.4 mL | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 138.21 | 100 (2.0 eq) | 13.82 g | Base |

| Acetone | 58.08 | - | 200 mL | Solvent |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (8.65 g, 50.0 mmol) and anhydrous potassium carbonate (13.82 g, 100 mmol).

-

Add 200 mL of acetone to the flask. The mixture will be a suspension.

-

Begin vigorous stirring and add 1-bromo-3-methoxypropane (6.4 mL, 60.0 mmol) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromophenol spot is consumed.

-

After completion, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts. Wash the solids with a small amount of acetone.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil is redissolved in diethyl ether (150 mL) and transferred to a separatory funnel.

-

Wash the organic layer with 1 M NaOH solution (2 x 50 mL) to remove any unreacted 4-bromophenol, followed by water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the product, 1-bromo-4-(3-methoxypropoxy)benzene, as a colorless or pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Step 2.2: Miyaura Borylation to form this compound

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from organic halides and a diboron reagent.[3][5] This reaction is highly efficient and tolerant of a wide range of functional groups. The resulting pinacol boronate ester is then hydrolyzed to the final boronic acid product.

Figure 2: Simplified catalytic cycle for the Miyaura Borylation reaction. The cycle involves oxidative addition, transmetalation, and reductive elimination steps.

Experimental Protocol:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 1-bromo-4-(3-methoxypropoxy)benzene | 245.12 | 40.0 | 9.80 g | Starting Material |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 48.0 (1.2 eq) | 12.2 g | Boron Source |

| PdCl₂(dppf)-CH₂Cl₂ adduct | 816.64 | 1.2 (0.03 eq) | 980 mg | Palladium Catalyst |

| Potassium Acetate (KOAc) | 98.14 | 120 (3.0 eq) | 11.78 g | Base |

| 1,4-Dioxane (anhydrous) | 88.11 | - | 200 mL | Solvent |

Procedure:

-

In an oven-dried 500 mL flask under an inert atmosphere (Nitrogen or Argon), combine 1-bromo-4-(3-methoxypropoxy)benzene (9.80 g, 40.0 mmol), bis(pinacolato)diboron (12.2 g, 48.0 mmol), potassium acetate (11.78 g, 120 mmol), and PdCl₂(dppf)-CH₂Cl₂ adduct (980 mg, 1.2 mmol).

-

Evacuate and backfill the flask with inert gas three times.

-

Add 200 mL of anhydrous 1,4-dioxane via cannula or syringe.

-

Heat the reaction mixture to 80-90°C and stir for 8-12 hours. Monitor the reaction by GC-MS or TLC for the disappearance of the aryl bromide starting material.

-

Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The residue contains the boronate ester.

-

To hydrolyze the ester, dissolve the crude residue in a 10:1 mixture of acetone and water (220 mL). Add an aqueous solution of HCl (2 M) until the pH is ~1-2.

-

Stir vigorously at room temperature for 4-6 hours.

-

Remove the acetone via rotary evaporation. The aqueous layer will contain a precipitate.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

Alternative Synthesis: Pathway B - Direct Etherification

This pathway is attractive due to its atom economy and single-step nature. However, it requires careful control of conditions to prevent decomposition or side reactions of the 4-hydroxyphenylboronic acid starting material, such as protodeboronation under certain pH conditions.[2]

Experimental Protocol:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 4-Hydroxyphenylboronic acid | 137.93 | 50.0 | 6.90 g | Starting Material |

| 1-Bromo-3-methoxypropane | 153.02 | 55.0 (1.1 eq) | 6.0 mL | Alkylating Agent |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 100 (2.0 eq) | 32.6 g | Base |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 150 mL | Solvent |

Procedure:

-

To a 500 mL flask, add 4-hydroxyphenylboronic acid (6.90 g, 50.0 mmol) and cesium carbonate (32.6 g, 100 mmol) in anhydrous DMF (150 mL).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromo-3-methoxypropane (6.0 mL, 55.0 mmol) dropwise to the mixture.

-

Heat the reaction to 60°C and stir for 6-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction and pour it into ice-water (500 mL).

-

Acidify the aqueous mixture to pH ~5-6 with 1 M HCl. This may cause the product to precipitate.

-

Extract the mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with water (3 x 100 mL) and brine (100 mL).

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the final product.

Characterization and Purity Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the structure and proton environment. Expected signals include aromatic protons, two sets of methylene protons from the propoxy chain, a methoxy singlet, and a broad singlet for the B(OH)₂ protons.

-

¹³C NMR: To confirm the number and type of carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[8]

-

Melting Point: To assess the purity of the final solid product.

Applications in Suzuki-Miyaura Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. It serves as the organoboron component, reacting with various aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is a powerful tool for constructing biaryl systems, which are common motifs in pharmaceuticals.[1][5]

Figure 3: General scheme of the Suzuki-Miyaura coupling reaction. The title compound provides the "Ar" group for the C-C bond formation.

Safety and Handling

-

Reagents: Handle all reagents in a well-ventilated fume hood. Alkyl halides like 1-bromo-3-methoxypropane are lachrymatory and potentially toxic. Organoboron compounds should be handled with care.[4]

-

Solvents: Anhydrous solvents like dioxane and DMF are flammable and have specific health hazards. Avoid inhalation and skin contact.

-

Reactions: Palladium-catalyzed reactions should be conducted under an inert atmosphere to prevent catalyst deactivation. Grignard reactions, if chosen as an alternative, are highly sensitive to moisture.

-

Personal Protective Equipment (PPE): Safety glasses, lab coats, and appropriate gloves are mandatory at all times.

Conclusion

The synthesis of this compound can be reliably achieved through multiple routes. The recommended two-step approach (Pathway A), involving a Williamson ether synthesis followed by a Miyaura borylation, offers a robust, scalable, and high-yielding method suitable for producing high-purity material for research and development. While the direct etherification of 4-hydroxyphenylboronic acid (Pathway B) is shorter, it requires more careful optimization to manage the stability of the starting material. The choice of pathway ultimately depends on the scale, available starting materials, and the specific requirements of the researcher.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgsyn.org [orgsyn.org]

Navigating the Spectroscopic Landscape of 4-(3-Methoxypropoxy)phenylboronic Acid: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Definitive Spectral Data

In the realm of chemical synthesis and characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating molecular structures. This guide is dedicated to the comprehensive analysis of 4-(3-Methoxypropoxy)phenylboronic acid, a compound of interest in various research and development endeavors. However, a thorough and exhaustive search of publicly accessible scientific literature, chemical databases, and supplier technical sheets has revealed a notable absence of detailed, experimentally verified 1H and 13C NMR spectral data for this specific molecule (CAS Number: 871126-27-1).

This document, therefore, takes a unique approach. In lieu of presenting non-existent experimental data and to uphold the highest standards of scientific integrity, this guide will provide a robust theoretical framework for the anticipated 1H and 13C NMR spectra of this compound. This predictive analysis is grounded in established principles of NMR spectroscopy and comparative data from structurally analogous compounds. Furthermore, we will outline a detailed, best-practice protocol for acquiring and interpreting the NMR spectra of this compound, should a sample be available for analysis.

This guide is structured to be a valuable resource for researchers, offering both a predictive model for the NMR characteristics of this compound and a practical blueprint for its empirical spectral determination.

Section 1: Molecular Structure and Predicted NMR-Active Nuclei

The foundational step in any NMR spectral analysis is a thorough understanding of the molecule's structure and the identification of its NMR-active nuclei.

Figure 1. Molecular structure of this compound with atom numbering.

Proton (¹H) Environments:

-

Aromatic Protons: The phenyl ring exhibits two distinct proton environments due to the para-substitution pattern. The protons ortho to the boronic acid group (H-2, H-6) are chemically equivalent, as are the protons ortho to the methoxypropoxy group (H-3, H-5). This will result in an AA'BB' spin system, which often appears as two distinct doublets.

-

Propoxy Chain Protons: The 3-methoxypropoxy side chain contains three sets of methylene protons (H-7, H-8, and H-9) and one set of methyl protons (H-10). Each methylene group is in a unique chemical environment and is expected to give rise to a distinct signal.

-

Boronic Acid Protons: The protons of the B(OH)₂ group are acidic and may be exchangeable with residual water in the NMR solvent. Their signal is often broad and its chemical shift can be highly variable. In some cases, it may not be observed.

Carbon-¹³C Environments:

-

Aromatic Carbons: The phenyl ring contains four distinct carbon environments: the carbon attached to the boron (C-1), the carbons bearing protons (C-2/C-6 and C-3/C-5), and the carbon attached to the oxygen of the propoxy group (C-4). The carbon attached to boron often shows a broader signal and its detection can sometimes be challenging.

-

Propoxy Chain Carbons: The side chain has four unique carbon environments: the three methylene carbons (C-7, C-8, and C-9) and the terminal methyl carbon (C-10).

Section 2: Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on typical values for similar structural motifs. The spectrum is predicted for a standard NMR solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2, H-6 | 7.7 - 7.9 | Doublet (d) | 8.0 - 9.0 | Protons ortho to the electron-withdrawing boronic acid group are deshielded and appear downfield. |

| H-3, H-5 | 6.8 - 7.0 | Doublet (d) | 8.0 - 9.0 | Protons ortho to the electron-donating alkoxy group are shielded and appear upfield. |

| H-7 (-OCH₂-) | 4.0 - 4.2 | Triplet (t) | 6.0 - 7.0 | Methylene group directly attached to the phenolic oxygen; deshielded by the oxygen atom. |

| H-9 (-CH₂O-) | 3.5 - 3.7 | Triplet (t) | 6.0 - 7.0 | Methylene group adjacent to the methoxy group oxygen. |

| H-8 (-CH₂-) | 2.0 - 2.2 | Quintet (p) or Multiplet (m) | 6.0 - 7.0 | Central methylene group of the propoxy chain, coupled to two adjacent methylene groups. |

| H-10 (-OCH₃) | 3.3 - 3.4 | Singlet (s) | - | Methyl protons of the methoxy group. |

| B(OH)₂ | 4.0 - 6.0 (variable) | Broad Singlet (br s) | - | Acidic protons, subject to exchange; chemical shift is concentration and solvent dependent. |

Section 3: Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon nuclei of this compound are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-4 | 160 - 163 | Aromatic carbon attached to the electron-donating alkoxy group, significantly deshielded. |

| C-2, C-6 | 135 - 138 | Aromatic carbons ortho to the boronic acid group. |

| C-3, C-5 | 114 - 116 | Aromatic carbons ortho to the alkoxy group, shielded. |

| C-1 | 128 - 132 | Aromatic carbon attached to the boron atom; the chemical shift can be broad. |

| C-7 (-OCH₂-) | 68 - 70 | Methylene carbon attached to the phenolic oxygen. |

| C-9 (-CH₂O-) | 66 - 68 | Methylene carbon adjacent to the methoxy group oxygen. |

| C-10 (-OCH₃) | 58 - 60 | Methyl carbon of the methoxy group. |

| C-8 (-CH₂-) | 28 - 30 | Central methylene carbon of the propoxy chain. |

Section 4: Experimental Protocol for NMR Data Acquisition

For researchers with access to a sample of this compound, the following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

4.1 Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for boronic acids due to their polarity and the potential for hydrogen bonding. CDCl₃ can also be used, but solubility may be lower.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.

4.2 NMR Instrument Parameters

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width: A standard range of -2 to 12 ppm is appropriate.

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz or higher.

-

Technique: Proton-decoupled (e.g., zgpg30).

-

Number of Scans: 1024 scans or more may be needed due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: A standard range of 0 to 200 ppm is appropriate.

-

4.3 Two-Dimensional (2D) NMR Experiments

To definitively assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the propoxy chain and the aromatic spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different structural fragments.

A Comprehensive Technical Guide to the Stability and Storage of Phenylboronic Acids

For researchers, medicinal chemists, and professionals in drug development, phenylboronic acids are indispensable reagents. Their versatility in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has cemented their role as foundational building blocks in modern organic synthesis. However, the utility of these powerful reagents is intrinsically linked to their stability. Improper handling and storage can lead to degradation, compromising experimental outcomes, reproducibility, and the integrity of synthesized compounds.

This in-depth guide provides a comprehensive overview of the factors governing the stability of phenylboronic acids, common degradation pathways, and field-proven best practices for their storage and handling. By understanding the underlying chemical principles, researchers can ensure the quality and reactivity of these critical reagents, leading to more robust and reliable scientific results.

The Inherent Instability: A Tale of Equilibrium and Degradation

Phenylboronic acids, while generally considered bench-stable, are susceptible to several degradation pathways. The most prevalent of these is the reversible dehydration to form a cyclic trimeric anhydride known as a boroxine .

The Phenylboronic Acid-Boroxine Equilibrium

The equilibrium between the monomeric phenylboronic acid and its corresponding triphenylboroxine is a dynamic process influenced by several factors, most notably the presence of water.[1] This dehydration is a thermally driven process and can occur even at room temperature over time, especially in a dry environment.[2] The formation of boroxines is a reversible reaction; the addition of water can hydrolyze the boroxine back to the monomeric boronic acid.

The presence of boroxines in a sample of phenylboronic acid is not always detrimental. For many applications, such as Suzuki-Miyaura couplings performed in aqueous conditions, the boroxine can be hydrolyzed in situ back to the active monomeric boronic acid.[1] However, for reactions run under anhydrous conditions, the presence of boroxines can lead to inconsistent reactivity and stoichiometry.[1]

The thermodynamic stability of boroxines is influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups tend to favor the formation of the boroxine.

Other Degradation Pathways

Beyond boroxine formation, phenylboronic acids can undergo other forms of degradation:

-

Oxidation: The carbon-boron bond is susceptible to oxidation, particularly in the presence of reactive oxygen species.[3] This can lead to the formation of phenol as a byproduct. The rate of oxidation can be influenced by the reaction conditions, including pH.[3]

-

Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, resulting in the formation of benzene. This pathway is more common for certain classes of boronic acids, such as some 2-heterocyclic derivatives, especially under harsh acidic or basic conditions or at elevated temperatures.[4]

-

Polymerization: Under certain conditions, some boronic acids can polymerize, leading to insoluble materials and a loss of reactivity.[4]

Best Practices for Storage and Handling

To minimize degradation and ensure the long-term viability of phenylboronic acids, the following storage and handling protocols are recommended.

Storage Conditions

The primary goal of proper storage is to mitigate the factors that promote degradation: moisture, heat, and oxygen.

| Parameter | Recommendation | Rationale |

| Temperature | Store at low temperatures (2-8 °C). For long-term storage, consider -20 °C. | Reduces the rate of all chemical degradation pathways, including dehydration to boroxines.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation.[5] |

| Container | Use well-sealed, opaque containers. | Prevents the ingress of moisture and air, and protects from light which can promote photolytic degradation in some cases. |

| Desiccation | Store in a desiccator, especially if an inert atmosphere is not available. | Reduces ambient humidity, slowing the rate of both boroxine formation and hydrolysis of any existing boroxine.[2] |

Handling Procedures

Proper handling techniques are crucial to prevent contamination and degradation during use.

-

Inert Atmosphere Handling: Whenever possible, handle phenylboronic acids in a glovebox or under a stream of inert gas. This is particularly important for sensitive or anhydrous reactions.

-

Minimize Exposure to Air: If a glovebox is not available, minimize the time the container is open to the atmosphere. Quickly weigh out the desired amount and promptly reseal the container.

-

Use Dry Solvents and Reagents: For reactions requiring anhydrous conditions, ensure that all solvents and other reagents are rigorously dried.

-

Avoid Cross-Contamination: Use clean spatulas and glassware to prevent the introduction of impurities that could catalyze degradation.

Assessing Purity and Stability: Analytical Techniques

Regularly assessing the purity of phenylboronic acids is essential for troubleshooting reactions and ensuring reproducibility. Several analytical techniques are well-suited for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying and quantifying the components in a sample of phenylboronic acid.

-

¹H NMR: Can be used to detect the presence of boroxines, which often show broadened or distinct signals compared to the monomeric acid.[5] The presence of byproducts from oxidation (phenol) or protodeboronation (benzene) can also be readily identified.

-

¹¹B NMR: This technique is particularly useful for observing the chemical environment of the boron atom.[6] The monomeric boronic acid and the boroxine will have distinct chemical shifts, allowing for their relative quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for purity assessment. However, care must be taken to develop a stability-indicating method.

-

On-Column Degradation: A significant challenge in the reversed-phase HPLC analysis of boronic acids is the potential for on-column hydrolysis of the boronic acid moiety.[6]

-

Method Development: To obtain reproducible results, it is often necessary to use a buffered mobile phase and a well-end-capped column.[5][6] Lowering the pH of the mobile phase can help to suppress the ionization of silanol groups on the stationary phase, reducing peak tailing.[6]

Mass Spectrometry (MS)

Mass spectrometry is invaluable for identifying the components of a sample. Boroxines can be detected as higher molecular weight species corresponding to the trimer minus three water molecules.[5] When coupled with a separation technique like UPLC, it becomes a powerful tool for identifying and characterizing degradation products.[6]

Purification of Phenylboronic Acids

If a phenylboronic acid sample is found to be impure, several purification methods can be employed.

Recrystallization

Recrystallization is a common method for purifying solid phenylboronic acids.[7] Recrystallization from water can be effective for converting boroxines back to the monomeric acid.[1] For less polar boronic acids, a mixed solvent system may be necessary.[7]

Derivatization to a Salt

A highly effective purification strategy involves converting the crude boronic acid to its corresponding salt by treatment with a base.[7][8] The salt can then be isolated, often by extraction or filtration, separating it from non-acidic impurities.[8] Subsequent treatment with acid regenerates the pure boronic acid.[7][8]

Experimental Protocol: Purification of Phenylboronic Acid via Salt Formation

-

Dissolution: Dissolve the crude phenylboronic acid in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Base Treatment: Add an aqueous solution of a base (e.g., sodium hydroxide) to the organic solution and stir vigorously. The boronic acid will be extracted into the aqueous layer as its boronate salt.

-

Separation: Separate the aqueous layer containing the boronate salt from the organic layer containing non-acidic impurities.

-

Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.

-

Acidification: Cool the aqueous layer in an ice bath and slowly add acid (e.g., hydrochloric acid) until the solution is acidic (test with pH paper). The pure phenylboronic acid will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold water to remove any residual salts.

-

Drying: Dry the purified phenylboronic acid under vacuum.

Stable Alternatives to Phenylboronic Acids

For applications where the instability of free boronic acids is problematic, several more stable derivatives can be used.

-

Boronate Esters: These are formed by the reaction of a boronic acid with an alcohol or a diol.[9] Pinacol esters are commonly used and are generally more stable to air and moisture than the corresponding boronic acids.[10]

-

N-methyliminodiacetic acid (MIDA) Boronates: These are a class of exceptionally stable, crystalline solids that can be easily handled and stored long-term.[4] They are designed for slow release of the active boronic acid under specific reaction conditions, making them particularly useful for sensitive substrates.[4]

-

Trifluoroborate Salts: Potassium trifluoroborate salts (R-BF₃K) are another class of highly stable, crystalline solids that are often easier to handle and purify than the free boronic acids.[11]

Conclusion

Phenylboronic acids are powerful and versatile reagents in modern organic chemistry. A thorough understanding of their stability and the factors that contribute to their degradation is paramount for their effective use. By implementing the storage, handling, and analytical protocols outlined in this guide, researchers can ensure the quality and reliability of their phenylboronic acid reagents, leading to more successful and reproducible experimental outcomes. The judicious use of more stable derivatives like MIDA boronates and trifluoroborate salts can further expand the utility of these valuable synthetic building blocks.

References

- 1. reddit.com [reddit.com]

- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 9. Boronic acid - Wikipedia [en.wikipedia.org]

- 10. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 11. researchgate.net [researchgate.net]

A Guide to the Physicochemical Landscape of Substituted Phenylboronic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylboronic acids (PBAs) and their derivatives represent a versatile class of organoboron compounds that have garnered significant attention across synthetic chemistry, materials science, and medicine. Their utility is rooted in a unique set of physicochemical characteristics: a tunable Lewis acidity, the capacity for reversible covalent bond formation with diols, and a reactivity profile that is highly sensitive to the electronic and steric nature of substituents on the phenyl ring. This guide provides a comprehensive exploration of these core properties. We will delve into the principles governing their pKa, the thermodynamics and kinetics of diol complexation, intrinsic stability challenges such as oxidation and deboronation, and the equilibrium dynamics of boroxine formation. By synthesizing field-proven insights with established experimental data, this document aims to equip researchers and drug development professionals with the foundational knowledge required to rationally design and effectively characterize substituted phenylboronic acids for advanced applications.